molecular formula C13H15BrO4 B3060473 (2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid CAS No. 423752-65-2

(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid

Cat. No.: B3060473
CAS No.: 423752-65-2
M. Wt: 315.16 g/mol
InChI Key: OGFFBKLVMGWPEQ-UHFFFAOYSA-N
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Description

(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid is an organic compound with the molecular formula C13H15BrO4 It is a derivative of acrylic acid, featuring a brominated and diethoxylated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid typically involves the bromination of a diethoxyphenyl precursor followed by a condensation reaction with acrylic acid. One common method includes the following steps:

    Bromination: The starting material, 2,4-diethoxyphenol, is brominated using bromine in the presence of a suitable solvent such as acetic acid.

    Condensation: The brominated product is then subjected to a condensation reaction with acrylic acid in the presence of a base such as potassium carbonate to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for bromination and condensation reactions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenylacrylic acids depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The brominated phenyl ring and the acrylic acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar brominated and methoxylated phenyl rings.

    2,4-Diethoxybenzoic acid: Shares the diethoxyphenyl structure but lacks the acrylic acid moiety.

Uniqueness

(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid is unique due to its combination of bromination, diethoxylation, and acrylic acid functionalities. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(5-bromo-2,4-diethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO4/c1-3-17-11-8-12(18-4-2)10(14)7-9(11)5-6-13(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFFBKLVMGWPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C=CC(=O)O)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358114
Record name 3-(5-bromo-2,4-diethoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423752-65-2
Record name 3-(5-bromo-2,4-diethoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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